Sparteine

Sodium channel blockade Electrophysiology Antiarrhythmic

Sparteine (CAS 90-39-1) is a naturally occurring quinolizidine alkaloid primarily isolated from Lupinus and Cytisus species. It is classified pharmacologically as a Class 1a antiarrhythmic agent and a voltage-gated sodium channel blocker.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
CAS No. 90-39-1
Cat. No. B1682161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparteine
CAS90-39-1
Synonymsalpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4
InChIInChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
InChIKeySLRCCWJSBJZJBV-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3040 mg/L (at 22 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sparteine CAS 90-39-1: Procurement-Grade Quinolizidine Alkaloid for Analytical Standards and Pharmacological Research


Sparteine (CAS 90-39-1) is a naturally occurring quinolizidine alkaloid primarily isolated from Lupinus and Cytisus species [1]. It is classified pharmacologically as a Class 1a antiarrhythmic agent and a voltage-gated sodium channel blocker . In synthetic chemistry, (−)-sparteine is a widely employed chiral ligand for asymmetric synthesis, particularly in organolithium-mediated transformations [2]. The compound is available as an analytical standard with certified purity (typically ≥98% by GC or HPLC) and defined optical rotation [α]/D -17.5±1.5° (c = 1 in ethanol) .

Sparteine Substitution Risk: Why Lupanine and Other Class 1a Agents Cannot Replace This Specific Alkaloid


Within the quinolizidine alkaloid class and the broader Class 1a antiarrhythmic category, compounds such as lupanine, ajmaline, and quinidine exhibit superficially similar sodium channel blocking activity but fail as direct substitutes for sparteine in key applications. Lupanine, the ketonic derivative and closest structural analog, demonstrates >7-fold weaker sodium channel inhibition (IC50 1.2 mM vs. 168.8 μM) and distinct CNS toxicity profiles [1]. For CYP2D6 pharmacogenomic phenotyping, sparteine offers superior metabolic discrimination compared to the alternative probe debrisoquine (rs = 0.79, P < 0.001) and maintains robust phenotype assignment even in renal failure patients, unlike dextromethorphan [2][3]. In asymmetric synthesis, the native (−)-sparteine scaffold is irreplaceable for certain lithiation reactions where synthetic surrogates exhibit diminished enantioselectivity [4].

Sparteine Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Sparteine vs. Lupanine: 7.1-Fold Weaker Sodium Channel Blockade in Skeletal Muscle Fibers

Sparteine exhibits a 7.1-fold more potent sodium channel blockade compared to its ketonic derivative lupanine. In loose patch clamp studies on isolated single skeletal muscle fibers, sparteine achieved half-maximal inhibition (IC50) at 168.8 μM, whereas lupanine required 1.2 mM (1,200 μM) for equivalent blockade [1]. This quantitative difference is critical because lupanine is the predominant co-occurring alkaloid in Lupinus extracts and is frequently considered as a sparteine alternative in pharmacological studies.

Sodium channel blockade Electrophysiology Antiarrhythmic

Sparteine vs. Ajmaline and Quinidine: 25.6-Fold and 3.0-Fold Differences in Sodium Channel Blockade Potency

In the same patch clamp system, sparteine (IC50 = 168.8 μM) is 25.6-fold less potent than ajmaline (IC50 = 6.6 μM) and 3.0-fold less potent than quinidine (IC50 = 55.7 μM) at blocking sodium currents in skeletal muscle fibers [1]. This graded potency profile is essential for selecting the appropriate Class 1a agent for electrophysiology studies where over-suppression of sodium currents must be avoided.

Sodium channel blockade Antiarrhythmic drug selection Electrophysiology

Sparteine vs. BRB-I-28: 2.1-Fold Superior Cardiac Sodium Channel Blockade

Sparteine demonstrates 2.1-fold greater potency than its synthetic analogue BRB-I-28 (a 3,7-diheterobicyclo[3.3.1]nonane derivative) in blocking cardiac sodium channels. Whole-cell patch clamp studies on rat ventricular myocytes revealed EC50 values of 110 μM for sparteine versus 230 μM for BRB-I-28 [1]. Both compounds produced similar hyperpolarizing shifts in sodium channel inactivation (8 mV and 11 mV, respectively) and reduced ventricular fibrillation incidence equally in coronary occlusion models [1].

Cardiac electrophysiology Antiarrhythmic Ion channel pharmacology

Sparteine vs. Debrisoquine: Superior Discrimination of CYP2D6 Poor Metabolizers

Sparteine provides superior discrimination between CYP2D6 metabolizer phenotypes compared to debrisoquine. In a comparative study of 83 healthy Canadian Caucasians, the Spearman rank correlation between sparteine and debrisoquine urinary metabolic ratios was rs = 0.79 (P < 0.001), but sparteine's metabolic ratio proved to be the more discriminating probe for distinguishing metabolizers from nonmetabolizers [1]. Urinary oxidized sparteine alone may allow reliable detection of poor metabolizers without requiring metabolite quantification [1].

Pharmacogenomics CYP2D6 phenotyping Drug metabolism

Sparteine vs. Dextromethorphan: Preserved CYP2D6 Phenotype Assignment in Renal Failure

Sparteine maintains robust CYP2D6 phenotype assignment in patients with chronic renal failure, whereas dextromethorphan-derived metrics are confounded. In a study of 12 renal failure patients (creatinine clearance 20-70 ml/min) and 12 matched healthy controls, sparteine metabolic ratio was not significantly altered in renal failure (p > 0.05), and all patients remained classifiable as extensive metabolizers [1]. In contrast, fractional urinary excretion of dextrorphan decreased significantly in renal failure (median 24.4% vs. 47.5% in controls, p = 0.02) [1]. Sparteine partial metabolic clearance decreased in renal failure (median 322 ml/min vs. 635 ml/min in controls, p < 0.02), but this did not impair phenotype assignment [1].

CYP2D6 phenotyping Renal impairment Pharmacokinetics

Sparteine vs. Tedisamil: 10,000-Fold Higher Chloride Channel Inhibition Potency

Sparteine exhibits 10^4-fold (10,000-fold) higher potency as a chloride channel inhibitor compared to its analogue tedisamil. In whole-cell patch clamp studies on pulmonary epithelial cells isolated from cystic fibrosis patients, both substances inhibited chloride currents (ICl), but sparteine was 10^4 times more effective than tedisamil [1]. This dramatic potency difference establishes sparteine as a far more potent modulator of epithelial chloride transport.

Chloride channel pharmacology Cystic fibrosis Ion channel modulation

Sparteine Optimal Use Cases: Evidence-Backed Scenarios for Scientific and Industrial Procurement


CYP2D6 Pharmacogenomic Phenotyping in Special Populations

Sparteine is the preferred in vivo probe for CYP2D6 phenotyping in studies involving patients with renal impairment, as its metabolic ratio remains robust for phenotype classification where dextromethorphan-derived metrics are confounded [1]. Its superior discrimination of poor metabolizers compared to debrisoquine further supports its use in pharmacogenomic research requiring accurate phenotype assignment [2].

Moderate Sodium Channel Blockade in Electrophysiology Studies

Sparteine's intermediate sodium channel blocking potency (IC50 = 168.8 μM in skeletal muscle; EC50 = 110 μM in cardiac myocytes) makes it suitable for electrophysiology experiments requiring moderate channel modulation without the complete suppression seen with more potent agents like ajmaline (IC50 = 6.6 μM) or quinidine (IC50 = 55.7 μM) [3][4]. Its 2.1-fold superior cardiac sodium channel blockade compared to BRB-I-28 supports its selection for cardiac electrophysiology research [4].

Chloride Transport Modulation in Epithelial Ion Channel Research

Sparteine's 10^4-fold higher potency as a chloride channel inhibitor compared to tedisamil establishes it as a valuable tool compound for investigating epithelial chloride transport, particularly in cystic fibrosis research models [5]. This exceptional potency differential allows for lower working concentrations and improved signal-to-noise ratios in ion channel assays.

Analytical Reference Standard for Lupin Alkaloid Quantification

(−)-Sparteine of certified purity (≥98.0% by GC) and defined optical rotation [α]/D -17.5±1.5° (c = 1 in ethanol) is the essential reference standard for LC-ESI/MS-MS quantification of sparteine residues in animal-derived food products following QuEChERS extraction . Its well-characterized spectroscopic and chromatographic properties enable reliable method validation and quality control in food safety and natural product analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sparteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.